1,1-Diphenylpentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGNVNZDHCKRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169352 | |

| Record name | 1,1-Diphenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-12-1 | |

| Record name | 1,1-Diphenylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1726-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1-Diphenylpentane chemical properties and structure

An In-depth Technical Guide to 1,1-Diphenylpentane: Structure, Properties, and Analysis

Introduction

This compound is an aromatic hydrocarbon characterized by a pentane chain with two phenyl group substituents attached to the first carbon atom. As a member of the geminal diarylalkane family, its structure imparts specific chemical characteristics, including high lipophilicity and thermal stability. These properties make it a subject of interest in fields ranging from organic synthesis to materials science. For researchers and professionals in drug development, understanding the behavior of such non-polar moieties is crucial for designing molecules with specific pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, a representative synthesis protocol, and essential safety information.

Chemical Structure and Identification

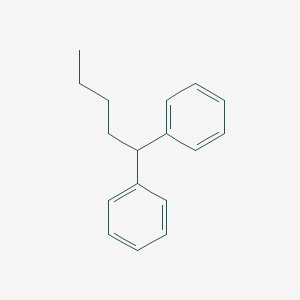

The molecular structure of this compound consists of a central tetrahedral carbon atom bonded to two phenyl rings, a butyl chain, and a hydrogen atom. This arrangement results in a sterically hindered yet flexible molecule.

Caption: 2D representation of the this compound molecular structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-phenylpentylbenzene | [1] |

| CAS Number | 1726-12-1 | [1][2][3] |

| Molecular Formula | C₁₇H₂₀ | [1][2] |

| SMILES | CCCCC(C1=CC=CC=C1)C2=CC=CC=C2 | [1][4] |

| InChIKey | GSGNVNZDHCKRGI-UHFFFAOYSA-N |[1][5] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its hydrocarbon structure, dominated by non-polar C-C and C-H bonds. This results in low water solubility and a high affinity for non-polar organic solvents.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 224.34 g/mol | [1][2] |

| Appearance | Colorless liquid (at room temperature) | [6] |

| Melting Point | -12 °C | [5] |

| Boiling Point | 138-139 °C at 15 mmHg | [3] |

| Density | Data available in SpringerMaterials | [1] |

| XLogP3-AA | 5.8 |[1] |

The high XLogP3-AA value of 5.8 indicates significant lipophilicity, a critical parameter in drug development for predicting membrane permeability and potential for bioaccumulation.[1]

Spectroscopic Analysis

Spectroscopic analysis provides an unambiguous fingerprint for the identification and structural confirmation of this compound. The key features expected in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show distinct signals for the aromatic protons, the unique methine proton, and the aliphatic protons of the pentyl chain.

-

Aromatic Protons (C₆H₅): These will appear in the range of δ 7.1-7.3 ppm. Due to the free rotation of the phenyl groups, the ortho, meta, and para protons may overlap, likely forming a complex multiplet.

-

Methine Proton (-CH(Ph)₂): The single proton on the carbon attached to both phenyl rings is expected to appear as a triplet, due to coupling with the adjacent CH₂ group. Its chemical shift will be downfield due to the deshielding effect of the aromatic rings.

-

Aliphatic Protons (-C₄H₉): The protons on the pentyl chain will exhibit characteristic multiplets. The CH₂ group adjacent to the methine proton will be a multiplet, as will the subsequent two CH₂ groups. The terminal methyl (CH₃) group will appear as a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton.

-

Aromatic Carbons: At least four signals are expected for the aromatic carbons: the ipso-carbon (attached to the pentyl chain), and the ortho, meta, and para carbons. The ipso-carbon will be significantly downfield.

-

Methine Carbon: The signal for the C-1 carbon, bonded to the two phenyl groups, will be a prominent downfield peak.

-

Aliphatic Carbons: Four distinct signals are expected for the C-2, C-3, C-4, and C-5 carbons of the pentyl chain.

PubChem confirms the availability of ¹³C NMR spectra for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For this compound, the spectrum is dominated by C-H and C=C stretching and bending vibrations.

-

Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong bands will be present just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic peaks will be observed in the 1600-1450 cm⁻¹ region.

-

C-H Bending: Vibrations for the CH₂ and CH₃ groups will be visible in the 1465-1375 cm⁻¹ range.

Vapor phase IR spectra for this compound are available for reference.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 224.34.[1][2]

-

Major Fragments: A prominent fragment is expected at m/z = 167, corresponding to the loss of a butyl group (C₄H₉) to form the stable diphenylmethyl cation [(C₆H₅)₂CH]⁺. This is often the base peak. Other fragments from the cleavage of the pentyl chain will also be present.[1]

Synthesis and Reactivity

A common and effective method for synthesizing 1,1-diarylalkanes is through a Friedel-Crafts alkylation reaction. This involves the acid-catalyzed reaction of an alkylating agent with an aromatic ring.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Friedel-Crafts Alkylation

This protocol is based on established methods for similar structures, such as the synthesis of 1,1-diphenylethane using ionic liquids, which offers a more environmentally benign alternative to traditional Lewis acids.[7]

-

Catalyst Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add the Lewis acid catalyst (e.g., anhydrous aluminum chloride or a suitable ionic liquid).

-

Solvent and Reagent Addition: Add an excess of dry benzene to the flask, which serves as both a reactant and a solvent. Cool the mixture in an ice bath to 0-5 °C.

-

Alkylation: Slowly add valeraldehyde (pentanal) dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C. The causality here is critical: slow addition prevents an uncontrolled exothermic reaction and minimizes side-product formation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This step neutralizes the catalyst and separates the aqueous and organic layers.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. This self-validating washing process ensures the removal of all acidic residues.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][8][9]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][9] |

| Aquatic Hazard, Acute | H400 | Very toxic to aquatic life | [1] |

| Aquatic Hazard, Chronic | H410 | Very toxic to aquatic life with long lasting effects |[1][9] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release to the environment.[9]

Conclusion

This compound is a well-defined aromatic hydrocarbon with distinct structural and physicochemical properties. Its high lipophilicity and chemical stability are key features relevant to various scientific disciplines. The analytical techniques of NMR, IR, and mass spectrometry provide a robust framework for its identification and characterization. While its synthesis can be achieved through standard organic chemistry reactions like Friedel-Crafts alkylation, proper safety protocols must be strictly followed due to its oral toxicity and significant environmental hazards. This guide provides the foundational technical knowledge required for researchers and scientists to confidently handle and utilize this compound in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137174, this compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite (n.d.). This compound (C17H20). Retrieved from [Link]

-

Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137171, 1,5-Diphenylpentane. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 1,5-Diphenylpentane. In NIST Chemistry WebBook. Retrieved from [Link]

-

JX NIPPON CHEMICAL TEXAS INC. (n.d.). 1,1-DIPHENYLETHANE Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 226168, 1,5-Diphenylpentane-1,5-diol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11918, 1,1-Diphenylethane. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 1,4-Diphenyl-1-pentanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 1,5-Diphenylpentane. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Benzene, 1,1'-(1,4-butanediyl)bis-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141286751, 1,4-Diphenylpentane-1,2-dione. Retrieved from [Link]

- Google Patents (n.d.). CN105418348A - Preparation method of 1,1-diphenyl ethane.

-

Ye, J., et al. (2016). Continuous probing of cold complex molecules with infrared frequency comb spectroscopy. JILA - University of Colorado Boulder. Retrieved from [Link]

-

ResearchGate (n.d.). 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). Retrieved from [Link]

-

Maeda, A., et al. (2014). Time-resolved IR spectroscopy of 1,3-dicyanophenylcyclopentane-1,3-diyl diradicals: CN stretching wavenumber as a vibrational signature of radical character. PubMed. Retrieved from [Link]

-

Asadi, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH. Retrieved from [Link]

Sources

- 1. This compound | C17H20 | CID 137174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. PubChemLite - this compound (C17H20) [pubchemlite.lcsb.uni.lu]

- 5. This compound [stenutz.eu]

- 6. CAS 612-00-0: 1,1-Diphenylethane | CymitQuimica [cymitquimica.com]

- 7. CN105418348A - Preparation method of 1,1-diphenyl ethane - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1,1-Diphenylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Identification

1,1-Diphenylpentane is an aromatic hydrocarbon characterized by a pentane chain with two phenyl group substituents attached to the first carbon atom. Its chemical structure lends it to applications as a non-polar solvent and as an intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications in research and development.

Chemical Abstract Service (CAS) Number: 1726-12-1[1][2][3]

International Union of Pure and Applied Chemistry (IUPAC) Name: 1-phenylpentylbenzene[1]

Synonyms: Benzene, 1,1'-pentylidenebis-; pentane-1,1-diyldibenzene[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀ | [1][2] |

| Molecular Weight | 224.34 g/mol | [1] |

| Boiling Point | 138-139 °C at 15 mmHg | [4] |

| Melting Point | -12 °C | [5] |

| Appearance | Not specified, likely a liquid at room temperature | [6] |

| Solubility | Low solubility in water, soluble in organic solvents | [6] |

Safety and Hazard Information:

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][4] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[4] It should be used in a well-ventilated area.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and effective method is the Grignard reaction, which involves the nucleophilic attack of a Grignard reagent on a suitable carbonyl compound.[7] An alternative approach is the Friedel-Crafts alkylation.[8]

Grignard Reaction Protocol

This protocol outlines the synthesis of this compound from valerophenone and phenylmagnesium bromide. The Grignard reagent is prepared in situ from bromobenzene and magnesium turnings.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Valerophenone

-

3M Hydrochloric acid

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, dropping funnel, heating mantle, and magnetic stirrer

Step-by-Step Methodology:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

Place magnesium turnings in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small volume of anhydrous diethyl ether.

-

In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The initiation may be indicated by a slight warming of the flask and the appearance of a cloudy solution.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Valerophenone:

-

Prepare a solution of valerophenone in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the valerophenone solution dropwise to the cooled Grignard reagent with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution, followed by 3M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation.

-

Synthesis Workflow Diagram

Caption: Grignard synthesis of this compound.

Potential Applications in Research and Drug Development

While there is limited specific information on the direct biological activity of this compound, its structure suggests several potential applications in a research and development context.

-

Chemical Intermediate: The diphenylalkane scaffold is a common motif in medicinal chemistry. This compound can serve as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic properties. The two phenyl rings can be functionalized to explore structure-activity relationships in drug design.

-

Non-Polar Solvent: Similar to other aromatic hydrocarbons like 1,1-diphenylethane, this compound is a non-polar compound.[6] This property makes it a potential solvent for reactions involving non-polar reagents and for the purification of non-polar products.

-

Bioisostere Research: The diphenylmethyl group is a key structural feature in many centrally acting drugs. While not a direct bioisostere itself, the synthesis and modification of this compound and its derivatives could be used in studies exploring the spatial and electronic requirements of receptor binding sites where such lipophilic interactions are important.

Conclusion

This compound is a well-defined chemical entity with established synthesis routes. Its primary utility for researchers in drug development and organic synthesis lies in its potential as a versatile chemical intermediate and a non-polar solvent. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective use of this compound in a laboratory setting.

References

-

Chem LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]

-

Nippon Chemical Texas Inc. (n.d.). 1,1-DIPHENYLETHANE. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105418348A - Preparation method of 1,1-diphenyl ethane.

-

Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemsrc. (2025, August 27). 1,1-Diphenylethane | CAS#:612-00-0. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,5-Diphenylpentane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Diphenylethane. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,5-Diphenylpentane. NIST WebBook. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Junyuan Petroleum Group. (2022, March 4). The classification and size order of polar solvents. Retrieved from [Link]

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,5-Diphenylpentane-1,5-diol. PubChem. Retrieved from [Link]

-

Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2019). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 18(2), 857–866. Retrieved from [Link]

Sources

- 1. This compound | C17H20 | CID 137174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 1726-12-1 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. CAS 612-00-0: 1,1-Diphenylethane | CymitQuimica [cymitquimica.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1,1-Diphenylpentane from Benzene and Valeraldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-diphenylpentane, a valuable fine chemical intermediate, from the readily available starting materials, benzene and valeraldehyde. The core of this synthesis is the acid-catalyzed electrophilic aromatic substitution, a variant of the classical Friedel-Crafts reaction. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary purification and characterization techniques. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical guidance.

Introduction: The Significance of 1,1-Diphenylalkanes

1,1-Diphenylalkane moieties are prevalent structural motifs in a variety of biologically active molecules and functional materials. Their unique steric and electronic properties can impart desirable pharmacological or material science characteristics. The synthesis of this compound, in particular, serves as an excellent case study for the construction of geminal diarylalkanes, a class of compounds with applications in areas such as fluorescent probes and as precursors for more complex molecular architectures.

The chosen synthetic strategy, the reaction of benzene with valeraldehyde, represents an atom-economical and convergent approach to the target molecule. This guide will elucidate the critical parameters of this reaction, providing the reader with the knowledge to not only replicate the synthesis but also to adapt it for analogous transformations.

Reaction Mechanism: A Double Friedel-Crafts Alkylation Cascade

The formation of this compound from benzene and valeraldehyde proceeds via a two-step electrophilic aromatic substitution mechanism, catalyzed by a strong Lewis or Brønsted acid.

Step 1: Initial Hydroxyalkylation

The reaction is initiated by the activation of the valeraldehyde carbonyl group by a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). This coordination polarizes the carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic. Benzene, acting as the nucleophile, then attacks the activated carbonyl carbon. This is followed by protonation of the resulting intermediate during aqueous workup to yield a secondary alcohol, 1-phenylpentan-1-ol.

Step 2: Formation of a Benzylic Carbocation and Second Alkylation

Under the acidic conditions, the newly formed 1-phenylpentan-1-ol is protonated at the hydroxyl group, forming a good leaving group (water). The departure of water generates a resonance-stabilized secondary benzylic carbocation. This carbocation is a potent electrophile that readily undergoes a second Friedel-Crafts alkylation with another molecule of benzene. The subsequent deprotonation of the arenium ion intermediate restores aromaticity and yields the final product, this compound.

Caption: The reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Specifications |

| Benzene | Anhydrous, analytical grade |

| Valeraldehyde | Reagent grade, freshly distilled |

| Aluminum Chloride (AlCl₃) | Anhydrous, powder |

| Dichloromethane (CH₂Cl₂) | Anhydrous, analytical grade |

| Hydrochloric Acid (HCl) | Concentrated (37%) and 1 M solutions |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |

| Round-bottom flask | Three-necked, 500 mL |

| Reflux condenser | |

| Dropping funnel | |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | 500 mL |

| Rotary evaporator | |

| Vacuum distillation setup |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.

-

Charging the Flask: To the flask, add anhydrous benzene (200 mL, a large excess to serve as both reactant and solvent) and anhydrous aluminum chloride (26.7 g, 0.2 mol). Cool the mixture in an ice bath with stirring.

-

Addition of Valeraldehyde: In the dropping funnel, place valeraldehyde (8.6 g, 0.1 mol) dissolved in a small amount of anhydrous benzene (20 mL). Add the valeraldehyde solution dropwise to the stirred benzene/AlCl₃ mixture over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice (approx. 200 g) in a large beaker with stirring. This will hydrolyze the aluminum chloride complexes.

-

Workup: Transfer the mixture to a separatory funnel. Add 50 mL of 1 M HCl to dissolve any remaining aluminum salts. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and dichloromethane using a rotary evaporator.

Purification and Characterization

Purification

The crude product is purified by vacuum distillation . This technique is suitable for separating the high-boiling this compound from any non-volatile impurities and lower-boiling side products.

Caption: Workflow for the purification and characterization of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, a triplet for the methine proton (CH), and multiplets for the protons of the pentyl chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the methine carbon, and the carbons of the pentyl chain.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (C₁₇H₂₀, MW = 224.34 g/mol ). The fragmentation pattern can also provide structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

Potential Side Reactions and Considerations

-

Polyalkylation: Since the product, this compound, is still reactive towards electrophilic substitution, there is a possibility of further alkylation on the phenyl rings. Using a large excess of benzene helps to minimize this side reaction.[1]

-

Rearrangement: While the secondary benzylic carbocation intermediate is relatively stable, rearrangements are a known issue in Friedel-Crafts alkylations.[1] However, in this specific case, significant rearrangement is not expected.

-

Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture. Therefore, anhydrous conditions are crucial for the success of the reaction.

Conclusion

The synthesis of this compound from benzene and valeraldehyde is a robust and illustrative example of a Friedel-Crafts reaction. By understanding the underlying mechanism and carefully controlling the reaction conditions, this valuable compound can be prepared in good yield. The protocol and insights provided in this guide are intended to be a valuable resource for chemists in both academic and industrial settings, facilitating the synthesis of this and related geminal diarylalkanes.

References

-

Gabdullin, A. M., Yulbarisov, A. B., Kadikova, R. N., & Ramazanov, I. R. (2024). A new method for the production of 1,1-diphenylalkanes based on Ta-mediated arylation of aldehydes using benzene. ChemRxiv. [Link]

-

Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

A Spectroscopic Guide to 1,1-Diphenylpentane: Structural Elucidation through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 1,1-diphenylpentane, a key organic compound. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its unambiguous identification and structural confirmation.

Introduction

This compound (CAS No. 1726-12-1), with the molecular formula C₁₇H₂₀, is an aromatic hydrocarbon. Accurate structural elucidation of such molecules is paramount in chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture. This guide will delve into the principles and experimental data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to build a complete structural picture of this compound.

Molecular Structure

To understand the spectroscopic data, it is essential to first visualize the molecule's structure.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol

A typical ¹H NMR spectrum is acquired by dissolving a small sample of this compound in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a high-field NMR spectrometer, for instance, at a frequency of 400 MHz.

Data Interpretation

Based on the structure of this compound, the following proton signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.10 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~ 3.80 | Triplet | 1H | Methine proton (-CH(Ph)₂) |

| ~ 1.90 | Multiplet | 2H | Methylene protons (-CH-CH₂ -) |

| ~ 1.30 - 1.20 | Multiplet | 4H | Methylene protons (-CH₂-CH₂ -CH₂ -CH₃) |

| ~ 0.85 | Triplet | 3H | Methyl protons (-CH₃) |

The aromatic protons of the two phenyl groups are expected to appear as a complex multiplet in the downfield region (δ 7.10-7.30 ppm) due to their varied electronic environments. The single methine proton, being attached to two electron-withdrawing phenyl groups, will be shifted downfield to around δ 3.80 ppm and will appear as a triplet due to coupling with the adjacent methylene group. The methylene and methyl protons of the pentyl chain will appear in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the phenyl groups and neighboring protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A broadband proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation

The expected chemical shifts for the carbon atoms in this compound are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Quaternary aromatic carbons (ipso-C) |

| ~ 128 - 126 | Aromatic CH carbons |

| ~ 55 | Methine carbon (-C H(Ph)₂) |

| ~ 40 | Methylene carbon (-CH-C H₂-) |

| ~ 31 | Methylene carbon (-CH₂-C H₂-CH₂-CH₃) |

| ~ 23 | Methylene carbon (-CH₂-CH₂-C H₂-CH₃) |

| ~ 14 | Methyl carbon (-C H₃) |

The ipso-carbons of the phenyl rings, directly attached to the pentyl chain, will appear at the most downfield chemical shift in the aromatic region. The other aromatic carbons will resonate in the typical range of δ 126-128 ppm. The benzylic methine carbon will be significantly downfield due to the attachment of two phenyl groups. The aliphatic carbons of the pentyl chain will appear at progressively higher fields as their distance from the electron-withdrawing phenyl groups increases.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

An IR spectrum of this compound can be obtained by placing a small amount of the neat liquid between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR spectrometer.

Data Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 750 - 700 | C-H bend | Monosubstituted Benzene |

The presence of sharp peaks in the 3000-3100 cm⁻¹ region is indicative of the aromatic C-H stretching vibrations. The absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic pentyl chain. The characteristic aromatic ring skeletal vibrations (C=C stretching) are expected to appear around 1600, 1495, and 1450 cm⁻¹. Strong bands in the 700-750 cm⁻¹ region are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring, confirming the presence of the two phenyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol

A mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

Data Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (224.34 g/mol ). The fragmentation pattern is crucial for confirming the structure. Key expected fragments and their mass-to-charge ratios (m/z) are:

| m/z | Ion |

| 224 | [C₁₇H₂₀]⁺ (Molecular Ion) |

| 167 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 152 | [C₁₂H₈]⁺ (Biphenylene) |

The base peak is expected to be at m/z 167, corresponding to the highly stable diphenylmethyl cation, formed by the cleavage of the bond between the methine carbon and the butyl group.[1] Further fragmentation can lead to the formation of the fluorenyl cation (m/z 165) and other smaller aromatic fragments.[1]

Caption: Key Fragmentation Pathway of this compound in Mass Spectrometry.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and synergistic approach for the unambiguous structural elucidation of this compound. Each technique offers unique and complementary information. ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aromatic and aliphatic moieties), and mass spectrometry determines the molecular weight and provides characteristic fragmentation patterns that corroborate the proposed structure. This comprehensive spectroscopic analysis serves as a cornerstone for the reliable identification and characterization of this compound in various scientific and industrial applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Mass Spectrum of this compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

Sources

An In-depth Technical Guide to 1,1-Diphenylpentane: Molecular Characteristics and Physicochemical Properties

This technical guide provides a comprehensive overview of the fundamental molecular and physical properties of 1,1-Diphenylpentane. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its application in experimental and developmental contexts.

Core Molecular Attributes

This compound is an aromatic hydrocarbon characterized by a pentane chain with two phenyl group substituents attached to the first carbon atom. This structure dictates its physicochemical behavior and potential applications in organic synthesis and as a building block in more complex molecules.

Chemical Formula

The molecular formula for this compound is C₁₇H₂₀ .[1][2] This formula is derived from its structure, which consists of 17 carbon atoms and 20 hydrogen atoms.

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques. The calculated molecular weight is 224.34 g/mol .[1][2][3]

The calculation is based on the atomic weights of its constituent elements:

-

Carbon (C): 17 atoms × 12.011 g/mol = 204.187 g/mol

-

Hydrogen (H): 20 atoms × 1.008 g/mol = 20.160 g/mol

-

Total Molecular Weight: 204.187 + 20.160 = 224.347 g/mol

This value is consistent across major chemical databases.[1][2][4][5]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀ | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 224.34 g/mol | PubChem[1], Parchem[3] |

| CAS Number | 1726-12-1 | PubChem[1], Santa Cruz Biotechnology[2] |

| IUPAC Name | 1-phenylpentylbenzene | PubChem[1] |

| Boiling Point | 138-139 °C at 15 mmHg | Parchem[3] |

| Melting Point | -12 °C | Stenutz[4] |

Structural Representation

The spatial arrangement of atoms within this compound is fundamental to understanding its reactivity and interactions with other molecules. The following diagram illustrates the chemical structure.

Caption: Chemical structure of this compound.

Synonyms and Identifiers

In scientific literature and commercial databases, this compound may be referred to by several synonyms. Recognizing these is crucial for comprehensive literature searches.

The Chemical Abstracts Service (CAS) Registry Number, a unique identifier for chemical substances, is 1726-12-1 .[1][2]

Relevance in Research and Development

The non-polar nature of this compound, owing to its hydrocarbon structure, makes it soluble in organic solvents and largely insoluble in water. Its utility in drug development often lies in its role as a lipophilic scaffold or fragment. The two phenyl rings provide a rigid structure that can be functionalized to interact with biological targets, while the pentyl chain offers conformational flexibility.

Understanding the precise molecular weight is paramount for:

-

Accurate Dosing and Solution Preparation: Ensuring the correct molar concentrations in experimental assays.

-

Reaction Stoichiometry: Calculating the required amounts of reactants and predicting theoretical yields in synthetic procedures.

-

Analytical Characterization: Aiding in the interpretation of data from techniques such as mass spectrometry.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][1]

-

National Institute of Standards and Technology. (n.d.). 1,5-Diphenylpentane. NIST WebBook. Retrieved from [Link][5]

Sources

Strategic Synthesis of 1,1-Diphenylpentane Derivatives via the Grignard Reaction: A Technical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive exploration of the Grignard reaction for the synthesis of 1,1-diphenylpentane derivatives, a structural motif of interest in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to dissect the underlying principles, causality of experimental choices, and optimization strategies essential for success in a research and development setting.

Foundational Principles: The Grignard Reagent as a Premier Carbon Nucleophile

Discovered by Victor Grignard in 1912, the reaction that bears his name remains one of the most powerful and versatile methods for carbon-carbon bond formation.[1][2] The core of this reaction is the Grignard reagent, an organomagnesium halide (R-MgX), typically formed by the reaction of an organic halide with magnesium metal in an aprotic ethereal solvent.[3][4]

The profound nucleophilicity of the Grignard reagent stems from the inversion of polarity (umpolung) at the carbon atom. In a typical alkyl or aryl halide (R-X), the carbon is electrophilic. Upon insertion of magnesium, the highly electropositive metal imparts significant ionic character to the C-Mg bond, rendering the carbon atom strongly nucleophilic and basic, behaving much like a carbanion.[5][6] This potent nucleophile can then attack a wide range of electrophilic carbons, most notably the carbonyl carbon of aldehydes, ketones, and esters.[6][7]

For the synthesis of this compound derivatives, which are tertiary alcohols, the primary route involves the reaction of a ketone with a Grignard reagent.[8][9] Specifically, the synthesis of 1,1-diphenylpentan-1-ol is achieved by reacting pentanophenone (valerophenone) with phenylmagnesium bromide.

The Schlenk Equilibrium: Understanding the Reagent's True Nature

A Grignard reagent in solution is not merely the simple monomeric species RMgX. It exists in a dynamic equilibrium, known as the Schlenk equilibrium, with its corresponding dialkyl/diarylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[10][11]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R and X groups.[10][12] Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are critical, as they coordinate to the magnesium center, stabilizing the reagent.[3][12][13] This solvation is key to the reagent's reactivity; computational studies have shown that the dynamic exchange of solvent molecules on the magnesium atom facilitates the bond-breaking and bond-forming steps of the reaction.[13][14] For synthetic purposes, it is crucial to recognize that the solution contains multiple reactive species, although the monomeric RMgX is often considered the primary nucleophile.[10]

Reaction Mechanism: The Path to Tertiary Alcohols

The synthesis of 1,1-diphenylpentan-1-ol from pentanophenone and phenylmagnesium bromide proceeds via a two-stage mechanism: nucleophilic addition followed by acidic workup.

-

Nucleophilic Addition: The nucleophilic phenyl group from phenylmagnesium bromide attacks the electrophilic carbonyl carbon of pentanophenone. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[6][8]

-

Acidic Workup: This stable intermediate is then protonated in a subsequent step, typically by adding a mild acid source like a saturated aqueous solution of ammonium chloride (NH₄Cl), to yield the final tertiary alcohol product, 1,1-diphenylpentan-1-ol.[15][16]

The overall transformation is depicted below.

Caption: General mechanism for the synthesis of 1,1-diphenylpentan-1-ol.

Critical Experimental Parameters and Causality

Success in a Grignard synthesis hinges on meticulous control of reaction conditions. The causality behind these choices is paramount for reproducibility and optimization.

Rigorous Exclusion of Protic Species

The 'Why': Grignard reagents are exceptionally strong bases.[2] Any compound with an acidic proton, most notably water, will react instantly with the Grignard reagent in an acid-base reaction.[17][18] This reaction is faster than the desired nucleophilic addition to the carbonyl, consuming the reagent and reducing the yield.

The 'How':

-

Glassware: All glassware must be scrupulously dried, typically by oven-drying at >120 °C for several hours or by flame-drying under an inert atmosphere immediately before use.[2][19][20]

-

Solvents: Anhydrous solvents, typically diethyl ether or THF, are mandatory. These should be obtained from a freshly opened container or purified by distillation from a suitable drying agent (e.g., sodium/benzophenone).[3][21]

-

Reagents: The starting ketone and aryl halide must also be anhydrous.

-

Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[22]

Initiation of Reagent Formation

The 'Why': Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the aryl halide from reaching the metal surface.[2][23] This layer must be disrupted to initiate the reaction.

The 'How':

-

Mechanical Activation: Gently crushing a few pieces of magnesium turnings with a glass rod in the reaction flask can expose a fresh metal surface.[24]

-

Chemical Activation: Adding a small crystal of iodine (I₂) is a common and effective method. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.[3][17]

-

Entrainment: A small amount of a more reactive halide, like 1,2-dibromoethane, can be used to initiate the reaction.

Temperature Control

The 'Why': The formation of the Grignard reagent and its subsequent reaction with the carbonyl are both highly exothermic processes.[17][22][25] Uncontrolled temperature can lead to several problems:

-

Runaway Reaction: Rapid boiling of the solvent (especially diethyl ether, b.p. ~35 °C) can cause pressure buildup and loss of solvent, potentially leading to a fire.[22][25]

-

Side Reactions: Higher temperatures can promote side reactions, such as Wurtz coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl, a common byproduct.[19][26]

The 'How':

-

Slow Addition: The aryl halide should be added slowly and dropwise to the magnesium suspension to control the rate of reagent formation.[22] Similarly, the ketone solution should be added dropwise to the prepared Grignard reagent.[15]

-

Cooling: An ice-water bath should be kept on hand to cool the reaction flask if the rate of reflux becomes too vigorous.[17][25] The addition of the ketone is typically performed at 0 °C to further moderate the reaction.[27]

The Workup Procedure

The 'Why': The workup step must accomplish two goals: protonate the magnesium alkoxide to form the alcohol and quench any excess Grignard reagent.[15] The choice of quenching agent is critical. While strong mineral acids can be used, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred. It is acidic enough to protonate the alkoxide but not so acidic that it causes side reactions like elimination, which can be a concern for some tertiary alcohols.[15]

The 'How':

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully add saturated aqueous NH₄Cl solution. This is also an exothermic process.[15]

-

The addition results in the formation of the alcohol and insoluble magnesium salts, which can be removed during the extraction phase.[15]

Experimental Workflow and Protocol

The following diagram and protocol outline a robust procedure for the synthesis of 1,1-diphenylpentan-1-ol.

Caption: Experimental workflow for 1,1-diphenylpentan-1-ol synthesis.

Detailed Synthesis Protocol: 1,1-Diphenylpentan-1-ol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood.[22] Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn.[22][25] Diethyl ether is extremely flammable.[17]

Materials:

-

Magnesium turnings

-

Iodine (one small crystal)

-

Bromobenzene, anhydrous

-

Pentanophenone (Valerophenone), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or N₂/Ar inlet), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Grignard Reagent Formation:

-

To the flask, add magnesium turnings (1.2 equiv).

-

Add a small volume of anhydrous Et₂O, just enough to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromobenzene (1.1 equiv) in anhydrous Et₂O.

-

Add a small portion (~10%) of the bromobenzene solution to the magnesium suspension. If the reaction does not start (indicated by cloudiness and gentle bubbling), add one small crystal of iodine and warm the flask gently.[24][28]

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[20]

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey/brown solution is the phenylmagnesium bromide reagent.[1]

-

-

Reaction with Ketone:

-

Prepare a solution of pentanophenone (1.0 equiv) in anhydrous Et₂O in a separate dry flask.

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

-

Transfer the pentanophenone solution to the dropping funnel and add it dropwise to the stirred Grignard solution at 0 °C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[15]

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[15][27] Stir until the solids are mostly dissolved or become a manageable slurry.

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer two more times with fresh portions of Et₂O.[15]

-

Combine all the organic extracts and wash them once with brine.[15] This helps to remove the bulk of dissolved water.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.

-

-

Final Purification: The crude 1,1-diphenylpentan-1-ol, often an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes).

Data and Troubleshooting

Summary of Reaction Parameters

| Parameter | Recommended Condition | Rationale / Key Insight |

| Stoichiometry | Phenylmagnesium Bromide: 1.1 - 1.2 equiv | A slight excess ensures complete consumption of the limiting ketone. |

| Pentanophenone: 1.0 equiv | Limiting reagent. | |

| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to solvate and stabilize the Grignard reagent.[3][5] THF has a higher boiling point and may be preferred for less reactive halides.[22] |

| Temperature | Reagent Formation: Reflux (~35°C in Et₂O) | Exothermic process; rate is controlled by dropwise addition. |

| Ketone Addition: 0 °C to RT | Initial cooling controls the exotherm, followed by stirring at RT to ensure completion.[1] | |

| Typical Yield | 70-90% | Yield is highly dependent on the exclusion of moisture and control of side reactions. |

Common Issues and Solutions

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Reaction Fails to Initiate | Passivated MgO layer on magnesium; residual moisture. | Add a crystal of iodine; crush the magnesium; ensure all glassware and reagents are scrupulously dry.[26][29] |

| Low Yield of Product | Incomplete reaction; premature quenching of the Grignard reagent by moisture or acidic impurities. | Ensure rigorous anhydrous conditions; extend reaction time and monitor by TLC; titrate the Grignard reagent to determine its exact concentration before use.[21][29] |

| Significant Biphenyl Byproduct | High local concentration of bromobenzene during reagent formation; high temperature. | Add bromobenzene solution slowly and dropwise to the magnesium; maintain gentle reflux and avoid overheating.[19][26] |

| Unreacted Ketone Present | Insufficient Grignard reagent (due to quenching or incomplete formation); insufficient reaction time. | Use a slight excess of Grignard reagent (1.1-1.2 equiv); allow the reaction to stir longer at room temperature.[26] |

Conclusion

The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a reliable and powerful route to complex molecules like this compound derivatives. Success is not merely a matter of following steps but of understanding the causality behind each experimental choice. By rigorously controlling moisture, temperature, and reagent stoichiometry, and by appreciating the dynamic nature of the Grignard reagent itself, researchers can consistently achieve high yields and purity. This guide provides the foundational knowledge and practical protocols necessary to leverage this classic reaction with precision and confidence in a modern research environment.

References

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Department of Chemistry, University of Missouri-St. Louis. [Link]

-

phenylmagnesium bromide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Schlenk Equilibrium Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

Synthesis of Phenyl magnesium bromide. PrepChem.com. [Link]

-

Phenylmagnesium bromide. Wikipedia. [Link]

-

What are Grignard reagent preparation precautions during preparation?. Quora. [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. University of Nebraska-Lincoln. [Link]

-

Schlenk equilibrium. Wikipedia. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications. [Link]

-

Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. PMC - NIH. [Link]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. PubMed. [Link]

-

Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]

-

Grignard Reaction. American Chemical Society. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of California, Irvine. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Grignard Synthesis of Triphenylmethanol. Swarthmore College. [Link]

-

Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]

-

Grignard Synthesis of Various Tertiary Alcohols. Journal of Chemical Education. [Link]

-

Grignard Reaction Mechanism. BYJU'S. [Link]

-

Grignard Reaction. University of Houston-Downtown. [Link]

-

The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

The Grignard Reaction Mechanism. Chemistry Steps. [Link]

-

Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. pubs.acs.org. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ResearchGate. [Link]

-

Grignard Reaction - Common Conditions. The Organic Synthesis Archive. [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Toronto. [Link]

-

Optimization of the 1,2-addition of Grignard reagents to ketone 1. ResearchGate. [Link]

-

A Grignard reaction of phenylmagnesium bromide with 3-pentanone gives 3. Chegg. [Link]

-

The Grignard Reaction. Chemistry at Winthrop University. [Link]

-

3-methyl-3-phenyl-1-pentene. Organic Syntheses. [Link]

-

EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. leah4sci.com [leah4sci.com]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 10. fiveable.me [fiveable.me]

- 11. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. quora.com [quora.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. bohr.winthrop.edu [bohr.winthrop.edu]

- 21. artscimedia.case.edu [artscimedia.case.edu]

- 22. dchas.org [dchas.org]

- 23. byjus.com [byjus.com]

- 24. d.web.umkc.edu [d.web.umkc.edu]

- 25. acs.org [acs.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. prepchem.com [prepchem.com]

- 28. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Gas chromatography method for 1,1-Diphenylpentane analysis

An Application Note for the Gas Chromatographic Analysis of 1,1-Diphenylpentane

Abstract

This application note presents a detailed and robust method for the quantitative analysis of this compound using gas chromatography with flame ionization detection (GC-FID). As an aromatic hydrocarbon, the precise quantification of this compound is essential in various fields, including chemical synthesis, quality control, and research and development. This guide provides a comprehensive protocol covering sample preparation, instrument configuration, and data analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. A confirmatory method using gas chromatography-mass spectrometry (GC-MS) is also discussed.

Introduction and Analytical Principle

This compound (C₁₇H₂₀) is a semi-volatile aromatic hydrocarbon. Gas chromatography (GC) is the premier analytical technique for separating and quantifying such volatile and semi-volatile compounds. The principle of this method relies on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.

The separation is governed by the analyte's boiling point and its specific interactions with the stationary phase. For this compound, a non-polar compound, a "like-dissolves-like" approach is used, employing a non-polar stationary phase.[1][2] Elution order on such columns generally follows the boiling points of the analytes.[3][4] Temperature programming, the gradual increase of the column temperature during the analysis, is critical.[5][6] It ensures that analytes with a wide range of boiling points can be analyzed in a single run, producing sharp, symmetrical peaks for better resolution and sensitivity.[7][8]

Experimental Methodology

Materials and Reagents

-

Analyte: this compound standard (≥99% purity)

-

Solvent: High-purity Hexane or Dichloromethane (GC grade or equivalent)

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[8]

-

Pipettes and Glassware: Calibrated volumetric flasks and micropipettes for accurate dilutions.

Instrumentation

-

Gas Chromatograph: An Agilent 6890 GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[9]

-

GC Column: A non-polar capillary column, such as a DB-1, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2][10] These columns, typically featuring a 5% Phenyl / 95% Dimethylpolysiloxane phase, offer excellent selectivity for aromatic hydrocarbons.

-

Carrier Gas: Helium (99.999% purity or higher)

-

Data System: Chromatography data acquisition and processing software.

Standard and Sample Preparation Protocol

Accurate preparation is fundamental to quantitative analysis. All solutions should be prepared in a well-ventilated fume hood.

-

Primary Stock Standard (1000 µg/mL):

-

Accurately weigh 10 mg of pure this compound standard.

-

Quantitatively transfer the standard to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with hexane. Mix thoroughly. This solution should be stored in a tightly sealed vial at 4°C.

-

-

Working Calibration Standards:

-

Perform serial dilutions of the Primary Stock Standard to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

-

For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with hexane.

-

Transfer each standard to a labeled 2 mL GC vial.

-

-

Sample Preparation:

-

The sample preparation will depend on the matrix. For liquid samples expected to contain this compound, dilute an accurately measured volume or weight of the sample in hexane to bring the expected concentration into the calibration range (1-100 µg/mL).[11][12]

-

If the sample contains particulates, it must be filtered through a 0.45 µm PTFE syringe filter to prevent clogging of the injector and column.[13]

-

For complex matrices, a sample cleanup step like solid-phase extraction (SPE) may be required to remove interferences.[13][14]

-

Gas Chromatography (GC-FID) Method

Rationale for Parameter Selection

-

Inlet Temperature: Set high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation.

-

Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column. This prevents column overload, which can cause peak distortion, and ensures sharp, symmetrical peaks suitable for quantification.[12]

-

Oven Temperature Program: The program starts at a relatively low temperature to focus the analyte at the head of the column. The temperature is then ramped to elute the this compound in a reasonable time with good peak shape. A final hold ensures that any less volatile components are eluted from the column.[7]

-

FID Temperature: The detector temperature must be higher than the final oven temperature to prevent condensation of the analyte and ensure a stable signal.

Instrument Parameters

The following table summarizes the recommended starting parameters for the GC-FID analysis.

| Parameter | Recommended Setting |

| GC System | Agilent 6890 or equivalent with FID |

| Column | 5% Phenyl Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, Constant Flow Mode at 1.2 mL/min |

| Inlet | Split/Splitless |

| Inlet Temperature | 280 °C |

| Injection Mode | Split |

| Split Ratio | 50:1 (can be optimized based on sample concentration) |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temp | 80 °C, hold for 1 minute |

| Ramp Rate | 15 °C/min to 280 °C |

| Final Hold | Hold at 280 °C for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N₂) | 25 mL/min |

GC-MS Method for Identity Confirmation

For unequivocal confirmation of this compound, especially in complex matrices, analysis by GC-MS is recommended. The mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

The GC parameters can remain largely the same as for the FID method. The key difference is the detector.

| Parameter | Recommended Setting |

| Mass Spectrometer | Agilent 5977 or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Mass Scan Range | 40 - 450 amu |

| Solvent Delay | 3 minutes (to protect the filament from the solvent) |

Data Analysis and Expected Results

-

Quantification: Using the data from the analysis of the calibration standards, construct a calibration curve by plotting peak area versus concentration. Perform a linear regression on the data. The concentration of this compound in the prepared samples can then be calculated from this curve. The response of the FID is generally linear over a wide range for hydrocarbons.[15]

-

Expected Outcome: Under the specified conditions, this compound should elute as a sharp, symmetrical peak. The exact retention time will be specific to the system but should be highly reproducible.

-

Method Validation: For routine use, the method should be validated to demonstrate its suitability. This includes assessing linearity (R² > 0.995), precision (RSD < 15%), accuracy, and determining the limit of detection (LOD) and limit of quantification (LOQ).

Workflow and Troubleshooting

Analytical Workflow Diagram

Caption: Workflow for GC analysis of this compound.

Common Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| No Peak / Small Peak | Syringe issue; incorrect injection volume; sample too dilute. | Check syringe; verify autosampler sequence and injection volume; prepare a more concentrated sample. |

| Broad Peaks | Column overload; oven temperature too low; carrier gas flow rate incorrect. | Dilute the sample; increase initial oven temperature or ramp rate; verify carrier gas flow settings.[11] |

| Peak Tailing | Active sites in the inlet liner or column; column contamination. | Use a deactivated liner; replace septum; trim the first few cm of the column or bake out the column. |

| Split Peaks | Improper injection technique; column damage; co-eluting impurity. | Ensure proper syringe installation and injection speed; check for column breakage; confirm peak purity with GC-MS. |

| Shifting Retention | Leak in the system; inconsistent oven temperature; column degradation. | Perform a leak check; verify oven temperature calibration; condition or replace the column. |

References

- Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.

- MDPI. (2018). Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process.

- Phenomenex. (2025). Temperature Programming for Better GC Results.

- LCGC International. (2017). The Secrets of Successful Temperature Programming.

- University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS.

- ALWSCI. (2023). What Is Temperature Programming in Gas Chromatography?.

- Diehl, J. W., & Di Sanzo, F. P. (2005). Determination of aromatic hydrocarbons in gasolines by flow modulated comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1080(2), 157–165.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.

- Collection of Czechoslovak Chemical Communications. (1989). Quantitative Analysis of Aromatic Hydrocarbons in Complex Hydrocarbon Mixtures by High Resolution Capillary Gas Chromatography.

- Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation.

- SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography.

- Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.

- Diehl, J. W., & Di Sanzo, F. P. (2005). Determination of aromatic hydrocarbons in gasolines by flow modulated comprehensive two-dimensional gas chromatography. Journal of Chromatography A.

- MIT OpenCourseWare. (n.d.). GC Sample Preparation Guide.

- Lowry, Z.K. (2020). Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography. U.S. Geological Survey.

- ResearchGate. (2007). A Screening Method for Polycyclic Aromatic Hydrocarbons Determination in Water by Headspace SPME with GC-FID.

- Thermo Fisher Scientific. (n.d.). GC Columns and Accessories.

- LCGC International. (2015). Pragmatic Rules for GC Column Selection.

- Sigma-Aldrich. (n.d.). GC Column Selection Guide.

- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.

- Shimadzu. (n.d.). Gas Chromatography Analytical Methods for Teaching Laboratories.